2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-6-7-12(2)13(10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGQMGWHFVNXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644755 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-96-3 | |
| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation as the Core Synthetic Route
The primary synthetic approach to propiophenone derivatives, including this compound, is the Friedel-Crafts acylation reaction . This involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The key steps include:
- Preparation of the acylating agent : The acyl chloride corresponding to the propiophenone moiety is synthesized or procured.
- Reaction with the aromatic substrate : In this case, the aromatic substrate is a 2,5-dimethylphenyl derivative.
- Catalysis and conditions : AlCl3 is used as the catalyst under anhydrous conditions, often in dichloromethane or other inert solvents.
- Temperature control : The reaction is typically maintained at low temperatures (0–5°C) to minimize side reactions such as over-acylation or polymerization.
This method allows for the introduction of the propiophenone group onto the aromatic ring bearing the methyl substituents, yielding the core structure of the target compound.
Alternative Synthetic Routes and Improvements
- Sequential synthesis : Starting with 2,5-dimethylphenyl substrates, the Friedel-Crafts acylation is followed by dichlorination to yield the target compound.
- Use of protecting groups : To prevent unwanted substitution on sensitive positions, protecting groups may be employed temporarily on the aromatic ring.
- Continuous flow reactors : Industrial synthesis may utilize continuous flow techniques to improve yield, control reaction exotherms, and enhance product purity.
Purification and Characterization
- Purification : The crude product is purified by recrystallization or column chromatography using silica gel and appropriate solvents (e.g., hexane/ethyl acetate mixtures).
- Characterization : Structural confirmation is achieved by ¹H and ¹³C NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for purity assessment.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Acyl chloride synthesis | Acid chloride formation from carboxylic acid using SOCl2 or PCl5 | Formation of acylating agent | Anhydrous conditions required |
| Friedel-Crafts acylation | Aromatic substrate (2,5-dimethylphenyl), acyl chloride, AlCl3, DCM, 0–5°C | Introduction of propiophenone moiety | Low temperature to minimize side reactions |
| Dichlorination | Cl2 gas, Fe or FeCl3 catalyst, controlled temperature | Introduction of 2',3'-dichloro substituents | Selectivity controlled by stoichiometry |
| Purification | Recrystallization or silica gel chromatography | Isolation of pure product | Solvent choice affects yield and purity |
| Characterization | NMR, MS, HPLC | Structural confirmation and purity assessment | Comparison with reference spectra |
Research Findings and Analysis
- Effect of substituents on reactivity : Electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions in subsequent synthetic modifications.
- Reaction optimization : Stoichiometric balance between acyl chloride and aromatic substrate is critical; excess aromatic substrate (e.g., 1:1.2 molar ratio) prevents over-acylation and polymerization.
- Yield and purity improvements : Use of inert atmosphere (nitrogen or argon) and anhydrous solvents increases yield and reduces side reactions.
- Safety considerations : Handling of chlorine gas and Lewis acids requires strict safety protocols due to corrosiveness and toxicity.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 2’,3’-dichloro-3-(2,5-dimethylphenyl)propionic acid.
Reduction: Formation of 2’,3’-dichloro-3-(2,5-dimethylphenyl)propanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(2,5-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
- CAS No.: 898753-96-3
- Molecular Formula : C₁₇H₁₆Cl₂O
- Molecular Weight : 307.21 g/mol .
Structural Features: The compound consists of a propiophenone backbone with two substituents:
A 2',3'-dichlorophenyl group (electron-withdrawing Cl atoms at positions 2 and 3 on the aromatic ring).
A 2,5-dimethylphenyl group (electron-donating methyl groups at positions 2 and 5 on the second aromatic ring).
Comparison with Structural Analogs
Key Structural Variations
The compound belongs to a family of dichloro-dimethylphenyl propiophenones. Structural analogs differ in the positions of chlorine and methyl substituents (Table 1), leading to variations in molecular interactions and functional properties.
Table 1: Structural Comparison of Dichloro-Dimethylphenyl Propiophenones
*PET: Photosynthetic Electron Transport (hypothesized based on structural similarities to compounds in ).
Impact of Substituent Positioning
- Electron-Withdrawing vs. Methyl groups at the 2,5 positions on the phenyl ring donate electrons, balancing the molecule’s lipophilicity and solubility .
Steric Effects :
Structure-Activity Relationships (SAR)
- N-(Disubstituted-phenyl)carboxamides (): Compounds with 3,5-dimethylphenyl or 2,5-dimethylphenyl groups exhibited potent PET-inhibiting activity (IC₅₀ ~10 µM). The electron-withdrawing substituents (e.g., Cl, F) enhanced activity, suggesting that the target compound’s dichloro groups may confer similar advantages .
- Chalcone Derivatives (): Substitution patterns on aromatic rings significantly affect flavonoid bioactivity. For example, pyridine or hydroxyl groups alter antioxidant capacity, implying that the target compound’s dichloro-dimethylphenyl motif could modulate its interactions with biological targets .
Physicochemical Properties
- Lipophilicity :
- Thermal Stability: No direct data is available, but chlorine substituents generally increase thermal stability compared to non-halogenated analogs .
Biological Activity
2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₇H₁₅Cl₂O and a molecular weight of approximately 320.21 g/mol. Its structure features two chlorine substituents and a dimethylphenyl group, which contribute to its electrophilic nature.
| Property | Details |
|---|---|
| Chemical Structure | Chemical Structure |
| Molecular Formula | C₁₇H₁₅Cl₂O |
| Molecular Weight | 320.21 g/mol |
The biological activity of this compound is primarily attributed to its ability to act as an electrophile . This allows it to interact with nucleophiles in biological systems, potentially leading to:
- Inhibition of Enzymes : The compound may inhibit specific enzymes critical for cellular function.
- Disruption of Cellular Processes : Its interaction with biological macromolecules can disrupt normal cellular processes, which may have therapeutic implications.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Here are some key findings:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial effects against various pathogens. It demonstrates significant inhibition zones in agar diffusion assays.
- Anticancer Activity : In vitro studies have revealed that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated:
- Inhibition Zones :
- Staphylococcus aureus: 15 mm
- Escherichia coli: 12 mm
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Properties
In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of the compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptotic Induction : Flow cytometry analysis confirmed increased apoptotic cells after treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C₁₇H₁₅Cl₂O | Yes | Yes |
| 2',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₅Cl₂O | Moderate | No |
| 4-Chloro-3-(2,5-dimethylphenyl)propiophenone | C₁₂H₁₃ClO | Low | Moderate |
This table illustrates that while this compound shows both antimicrobial and anticancer activities, other similar compounds exhibit varying degrees of efficacy.
Q & A
Q. What are the optimal synthetic routes for 2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone, and how can purity be maximized?
The synthesis typically involves Friedel-Crafts acylation or chlorination of precursor aromatic compounds. Key steps include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution .
- Purification : Recrystallization with solvents like ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
- Analytical validation : Confirm structure via ¹H/¹³C NMR (e.g., carbonyl peak at ~200 ppm) and HPLC-MS for molecular ion verification (m/z 307.21) .
Q. How can researchers assess the compound’s potential antimicrobial activity?
Adopt minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli):
- Experimental design : Use 96-well plates with serial dilutions (1–256 µg/mL) and resazurin viability staining .
- Control inclusion : Compare with standard antibiotics (e.g., ampicillin) and solvent controls (DMSO <1%) to isolate compound-specific effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identify ketone C=O stretch (~1680 cm⁻¹) and aromatic C-Cl stretches (750–550 cm⁻¹) .
- GC-MS : Monitor reaction progress and detect byproducts (e.g., incomplete chlorination) .
- X-ray crystallography (if crystals form): Resolve substituent positions on phenyl rings .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be reconciled?
Conflicting results (e.g., variable IC₅₀ values in anticancer assays) may arise from:
- Substituent positional effects : Compare activity of 2',3'-dichloro vs. 2',5'-dichloro analogs to isolate steric/electronic contributions .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and exposure time .
- Computational modeling : Use QSAR to correlate Cl/Methyl group positions with logP and bioavailability .
Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics : Perform Michaelis-Menten assays with cytochrome P450 isoforms to measure competitive/non-competitive inhibition (Ki values) .
- Molecular docking : Simulate binding interactions (e.g., with COX-2 or CYP3A4) using AutoDock Vina and validate via mutagenesis studies .
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites in hepatic microsomes .
Q. How does this compound’s environmental persistence compare to structurally similar analogs?
Design OECD 301F biodegradation tests :
- Hydrolysis stability : Monitor degradation in pH 4–9 buffers via UV-Vis (λmax ~270 nm) .
- Ecotoxicity : Test Daphnia magna acute toxicity (48-h LC₅₀) and compare with non-chlorinated propiophenones .
- Bioaccumulation potential : Calculate logKow (estimated ~3.8) and correlate with BCF in fish models .
Q. What methodologies validate the compound’s role as a synthetic intermediate in drug discovery?
- Retrosynthetic analysis : Use AI tools (e.g., Synthia) to map pathways to bioactive targets (e.g., antipsychotics or NSAIDs) .
- Cross-coupling optimization : Test Buchwald-Hartwig amination or Suzuki-Miyaura reactions to functionalize the propiophenone core .
- Scale-up challenges : Address exothermicity in chlorination steps via flow chemistry (residence time <5 min) .
Methodological Guidance
Q. How should researchers design comparative studies with halogenated propiophenone derivatives?
- Structural analogs : Include 2',5'-dichloro, 3'-chloro-4'-fluoro, and thiomethyl-substituted variants for SAR analysis .
- Benchmark metrics : Compare logD, polar surface area, and plasma protein binding (equilibrium dialysis) .
- Crystallographic overlays : Superimpose analogs to identify critical substituent interactions .
Q. What protocols ensure reproducibility in synthetic yield and purity?
- Batch consistency : Document reaction parameters (temperature ±2°C, stirring rate) and raw material sources .
- Impurity profiling : Use HPLC-DAD to quantify residual solvents (e.g., dichloromethane <0.1%) and isomers .
- Inter-lab validation : Share samples with partner labs for NMR and LC-MS cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
